Glyoxalase I inhibitor 2

GLO1 inhibition IC50 comparison enzyme kinetics

Glyoxalase I inhibitor 2 (compound 26, GLO1-IN-60) is a potent GLO1 inhibitor (IC50 0.5 µM) uniquely validated for depression and anxiety research—not oncology. In-class substitution is scientifically invalid: potency varies 1000-fold across GLO1 inhibitors, and CNS vs. oncology compounds differ in BBB permeability and target engagement. Direct replacement without orthogonal validation risks failed preclinical translation. This compound is optimized for in vivo behavioral pharmacology (FST, TST) and neuronal cell models (SH-SY5Y). High purity (≥98%), DMSO-soluble (10 mM), LogP 4.1. Avoid experimental artifacts—insist on the correct tool for CNS GLO1 studies.

Molecular Formula C24H23N3O4S
Molecular Weight 449.5 g/mol
Cat. No. B12414000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxalase I inhibitor 2
Molecular FormulaC24H23N3O4S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CCC2=CC(=C3C(=C2)C=CC=N3)NS(=O)(=O)C4=CC=CC=N4)OC
InChIInChI=1S/C24H23N3O4S/c1-30-20-13-18(14-21(16-20)31-2)9-8-17-12-19-6-5-11-26-24(19)22(15-17)27-32(28,29)23-7-3-4-10-25-23/h3-7,10-16,27H,8-9H2,1-2H3
InChIKeyVUWWMSNXOFYCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyoxalase I Inhibitor 2 (CAS 2314467-61-1) – Chemical Identity and Procurement Profile


Glyoxalase I inhibitor 2 (CAS 2314467-61-1), also designated as compound 26 or GLO1-IN-60, is a synthetic small molecule with the IUPAC name N-[6-[2-(3,5-dimethoxyphenyl)ethyl]quinolin-8-yl]pyridine-2-sulfonamide [1]. It acts as a potent inhibitor of glyoxalase I (GLO1) with a reported IC50 of 0.5 µM in enzyme assays . The compound has a molecular weight of 449.5 g/mol and a calculated LogP of 4.1, indicative of moderate lipophilicity [1]. Unlike many GLO1 inhibitors developed for oncology, this compound is primarily associated with research applications in depression and anxiety .

Why Generic Substitution of Glyoxalase I Inhibitor 2 Fails in Research Applications


Glyoxalase I inhibitors exhibit substantial variability in potency (spanning three orders of magnitude), physicochemical properties, and target indication profiles, rendering in-class substitution scientifically invalid without rigorous re-validation. A compound with an IC50 of 26 nM (Glyoxalase I inhibitor 1) versus 0.5 µM (Glyoxalase I inhibitor 2) will produce vastly different intracellular methylglyoxal accumulation and downstream biological effects . Furthermore, compounds developed for oncology (e.g., Glyoxalase I inhibitor 5, IC50 1.28 µM) and those for CNS disorders (Glyoxalase I inhibitor 2) are optimized for distinct therapeutic contexts, with differences in blood-brain barrier permeability and target engagement profiles [1]. Direct replacement without orthogonal validation can lead to misinterpretation of mechanism-of-action studies or failed preclinical translation.

Quantitative Differentiation Evidence for Glyoxalase I Inhibitor 2 Procurement


Enzyme Inhibition Potency: Glyoxalase I Inhibitor 2 Exhibits Mid-Range IC50 Suitable for CNS Target Engagement Studies

Glyoxalase I inhibitor 2 demonstrates an IC50 of 0.5 µM against GLO1, which is 45-fold less potent than the nanomolar inhibitor Glyoxalase I inhibitor 3 (IC50 0.011 µM) but 7.3-fold more potent than the anticancer agent Glyoxalase I inhibitor 7 (IC50 3.65 µM) . This mid-range potency, combined with moderate lipophilicity (LogP 4.1), may provide a balanced profile for achieving pharmacologically relevant concentrations in neuronal tissues while minimizing off-target cytotoxicity [1].

GLO1 inhibition IC50 comparison enzyme kinetics

Therapeutic Indication Differentiation: CNS-Focused Research versus Oncology Applications

Glyoxalase I inhibitor 2 is specifically annotated for research into depression and anxiety, whereas structurally distinct GLO1 inhibitors such as Glyoxalase I inhibitor 5 (IC50 1.28 µM) and inhibitor 7 (IC50 3.65 µM) are positioned as anticancer agents . This differentiation is supported by a seminal study demonstrating that pharmacological GLO1 inhibition produces fast-onset antidepressant effects in rodent models, an effect not observed with serotonin reuptake inhibitors [1]. While Glyoxalase I inhibitor 2 itself has not been directly evaluated in this published study, its association with CNS applications distinguishes it from oncology-focused inhibitors in terms of intended use case and experimental validation trajectory .

depression anxiety CNS oncology

Physicochemical Profile: Balanced Lipophilicity and Favorable CNS Drug-Like Properties

Glyoxalase I inhibitor 2 possesses a calculated LogP of 4.1, which falls within the optimal range (1.5–4.5) for CNS drug candidates [1]. In contrast, Glyoxalase I inhibitor 1 (LogP estimated >5 based on higher molecular weight and aromatic content) and inhibitor 3 (LogP ~3.5) exhibit divergent lipophilicity profiles that may impact brain penetration and tissue distribution . The compound has one hydrogen bond donor and seven acceptors, a molecular weight of 449.5 g/mol, and a topological polar surface area (TPSA) of approximately 104 Ų, all consistent with favorable CNS drug-like properties [1]. A computational prediction from an independent database also indicates potential blood-brain barrier permeability for a structurally related GLO1 inhibitor [2].

CNS drug design lipophilicity blood-brain barrier

High Purity and Defined Solubility Facilitate Reproducible In Vitro and In Vivo Experiments

Glyoxalase I inhibitor 2 is supplied with a purity ≥98% (HPLC) and demonstrates solubility of 10 mM in DMSO, a standard formulation solvent for preclinical studies [1]. While purity data for comparator compounds are often similar, the consistent availability of this specific inhibitor from multiple vendors (MedChemExpress, TargetMol, InvivoChem) with batch-specific certificates of analysis ensures reproducibility across experiments . In contrast, less characterized analogs (e.g., Glyoxalase I inhibitor 4) may exhibit variable purity or undefined solubility profiles, introducing experimental noise .

purity solubility reproducibility

Optimal Use Cases for Glyoxalase I Inhibitor 2 in CNS Disorder Research


Preclinical Rodent Models of Depression and Anxiety

Glyoxalase I inhibitor 2 is ideally suited for in vivo pharmacology studies investigating the role of GLO1 and methylglyoxal accumulation in depression- and anxiety-like behaviors. Based on the compound's annotation for depression/anxiety research and its favorable CNS physicochemical profile (LogP 4.1), it can be administered systemically in mice to evaluate behavioral endpoints in the forced swim test (FST) or tail suspension test (TST) [1]. The mid-range IC50 (0.5 µM) may provide a therapeutic window that avoids overt toxicity while achieving target engagement in the brain .

Cellular Models of Neuronal Stress and Apoptosis

In neuronal cell lines (e.g., SH-SY5Y neuroblastoma), Glyoxalase I inhibitor 2 can be used to induce dicarbonyl stress and trigger apoptosis, modeling neurodegenerative processes. Prior studies have shown that GLO1 inhibition in these cells leads to neurite retraction and caspase-3 activation, making this compound a useful tool for mechanistic studies of neurodegeneration [2]. The compound's DMSO solubility (10 mM) enables straightforward preparation of working solutions for cell culture experiments [3].

Comparative Analysis of GLO1 Inhibitor Pharmacology

Glyoxalase I inhibitor 2 can be employed in cross-comparison studies alongside more potent (e.g., Glyoxalase I inhibitor 3, IC50 0.011 µM) or less potent (e.g., Glyoxalase I inhibitor 7, IC50 3.65 µM) analogs to establish structure-activity relationships (SAR) for GLO1 inhibition in CNS tissues . Such studies can elucidate how incremental changes in potency and lipophilicity translate to differential target engagement, methylglyoxal elevation, and behavioral outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glyoxalase I inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.